Factor XIII is synthesized primarily in the liver and is present in plasma as a zymogen (inactive form). The classification of Factor XIII falls under the category of transglutaminases, which are enzymes that catalyze the formation of covalent bonds between proteins, specifically through the cross-linking of glutamine and lysine residues .
Factor XIII can be synthesized using recombinant DNA technology. The human Factor XIII B subunit has been expressed in various systems, including yeast and mammalian cells, allowing for the production of biologically active protein .
The synthesis typically involves:
The molecular structure of Factor XIII consists of two identical A subunits and two identical B subunits (A2B2). The A subunit contains the active site for transglutaminase activity, while the B subunit is thought to have regulatory functions .
The primary structure has been elucidated through amino acid sequencing and cDNA analysis. Structural studies have revealed that both subunits contain several domains critical for their function, including sushi domains in the B subunit that are involved in oligomer assembly .
Factor XIII is activated by thrombin, which cleaves an activation peptide from Factor XIII A. This cleavage allows the dissociation of the B subunits and exposes the active site on Factor XIII A. The activated form (Factor XIII A) then catalyzes the cross-linking of fibrin monomers through transamidation reactions .
The enzymatic activity involves:
The mechanism of action for Factor XIII involves several steps:
Studies have shown that this cross-linking significantly increases resistance to proteolytic degradation by plasmin, thereby stabilizing clots during wound healing and preventing excessive bleeding .
Relevant analyses indicate that Factor XIII maintains its functionality under various physiological conditions, although extreme pH or temperature can lead to denaturation .
Factor XIII has several applications in scientific research and clinical settings:
Plasma Factor XIII (FXIII) circulates as a heterotetrameric complex (FXIII-A₂B₂) comprising two catalytic A subunits (FXIII-A₂) and two carrier/protective B subunits (FXIII-B₂). The B subunits stabilize the complex through high-affinity interactions (Kd = 10−7–10−9 M) and shield the A subunits from proteolytic degradation. Each FXIII-B subunit consists of 10 sushi domains (also termed complement control protein [CCP] modules), compact protein folds of ~60 amino acids stabilized by two disulfide bonds. Domains S4 and S9 mediate FXIII-B₂ homodimerization, while S1 and S2 facilitate binding to the A subunits [1] [6].
Integrative structural analyses (atomic force microscopy, cross-linking mass spectrometry, and molecular dynamics simulations) reveal an asymmetric arrangement within the symmetric complex. The B-subunit dimer forms a scaffold that positions the catalytic A subunits for thrombin-mediated activation. Calcium influx during coagulation triggers dissociation of the B subunits, enabling catalytic exposure of activated FXIII (FXIIIa) for fibrin cross-linking [1] [6].
Table 1: Structural Domains of FXIII-B Subunits
Domain | Residue Range | Function | Structural Feature |
---|---|---|---|
Sushi 1 (S1) | 1-60 | FXIII-A binding | N-terminal interaction site |
Sushi 2 (S2) | 61-120 | FXIII-A binding | Hydrophobic interface |
Sushi 4 (S4) | 181-240 | B-subunit dimerization | Interchain disulfide bond |
Sushi 9 (S9) | 421-480 | B-subunit dimerization | Salt bridge formation |
Sushi 10 (S10) | 481-540 | C-terminal stability | Calcium sensing |
The F13B gene spans ~28 kb on chromosome 1q31-32.1 and comprises 12 exons encoding 641 amino acids. Its promoter harbors liver-specific regulatory elements, including:
Functional studies confirm HNF4α as the dominant transcriptional activator. Deletion of the HNF4α site reduces promoter activity by 85% in hepatoma cells, explaining the liver-specific expression of FXIII-B. Post-transcriptional regulation involves the 3' untranslated region (3'-UTR), where microRNA-135a targets a conserved seed sequence to modulate translation efficiency [4] [9].
Table 2: Regulatory Elements in the F13B Promoter
Element | Position | Transcription Factor | Functional Impact |
---|---|---|---|
HNF4α Site | -138 to -126 | Hepatocyte Nuclear Factor 4α | 85% loss of expression if mutated |
ERE | -214 to -200 | Estrogen Receptor α | 40% induction by estradiol |
C/EBP Motif | -185 to -175 | CCAAT/Enhancer-Binding Protein | Synergistic activation with HNF4α |
TATA Box | -31 to -25 | General Transcription Machinery | Basal promoter activity |
FXIII-B belongs to the "sushi domain" protein superfamily, which includes complement regulators like Factor H and C4b-binding protein. Phylogenetic analysis reveals that sushi domains originated in ancestral vertebrates >500 million years ago. FXIII-B shares 34% sequence identity with Factor H sushi domains, particularly in ligand-binding interfaces [6] [9].
Notably, terrestrial vertebrates (amphibians, reptiles, mammals) retain the full 10-domain FXIII-B structure, while teleost fish possess a truncated 8-domain variant. This correlates with the emergence of fibrinogen in land-dwelling species, suggesting co-evolution of FXIII-B with hemostatic requirements. The S4 and S9 dimerization domains are conserved across mammals, underscoring their structural necessity [6] [9].
Four non-synonymous F13B polymorphisms significantly alter FXIII-B function:
Haplotype analyses identify two major lineages:
Table 3: Clinically Significant F13B Polymorphisms
Variant | Domain | Functional Consequence | Clinical Association |
---|---|---|---|
rs6003 (Arg95His) | S2 | Reduced FXIII-A binding | Venous thrombosis |
rs6007 (Pro298Leu) | S6 | Accelerated degradation | FXIII deficiency |
rs6013 (Val424Ile) | S9 | Impaired dimerization | Myocardial infarction |
rs6037 (Pro564Ser) | S10 | Altered calcium response | Post-stroke epilepsy |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7